molecular formula C25H36N3O9PS B14113951 oxolan-3-yl N-[4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate

oxolan-3-yl N-[4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate

Cat. No.: B14113951
M. Wt: 594.7 g/mol
InChI Key: MLBVMOWEQCZNCC-LQRCEBMYSA-N
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Description

Fosamprenavir is a medication used to treat human immunodeficiency virus (HIV) infections. It is a prodrug of the protease inhibitor amprenavir, meaning it is converted into the active drug amprenavir in the body. Fosamprenavir is marketed under the brand names Lexiva and Telzir and is used in combination with other antiretroviral agents to manage HIV-1 infections .

Chemical Reactions Analysis

Fosamprenavir undergoes various chemical reactions, including hydrolysis and oxidation. It is hydrolyzed by cellular phosphatases to form amprenavir, the active protease inhibitor . The oxidation behavior of fosamprenavir has been studied using cyclic and linear sweep voltammetry at boron-doped diamond and glassy carbon electrodes . These reactions are essential for understanding the compound’s stability and behavior in different environments.

Mechanism of Action

Comparison with Similar Compounds

Fosamprenavir is similar to other protease inhibitors used in the treatment of HIV, such as lopinavir and atazanavir. fosamprenavir’s prodrug nature offers advantages in terms of dosing convenience and reduced pill burden . Unlike some other protease inhibitors, fosamprenavir is hydrolyzed to release amprenavir slowly, which can improve patient adherence to the treatment regimen . Additionally, fosamprenavir has been shown to have comparable potency to lopinavir but may result in higher serum cholesterol levels .

Similar Compounds

  • Lopinavir
  • Atazanavir
  • Darunavir
  • Ritonavir

Fosamprenavir’s unique prodrug nature and its ability to reduce pill burden make it a valuable option in the management of HIV-1 infections.

Properties

Molecular Formula

C25H36N3O9PS

Molecular Weight

594.7 g/mol

IUPAC Name

oxolan-3-yl N-[4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate

InChI

InChI=1S/C25H36N3O9PS/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32)/i1D3,2D3,15D2,18D

InChI Key

MLBVMOWEQCZNCC-LQRCEBMYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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